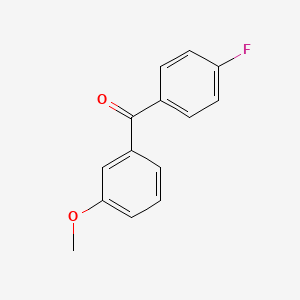

4-Fluor-3'-Methoxybenzophenon

Übersicht

Beschreibung

4-Fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzophenone, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3’-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3’-methoxybenzophenone is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: It is used in the production of dyes, pigments, and UV stabilizers due to its photostability and ability to absorb UV light.

Wirkmechanismus

Target of Action

4-Fluoro-3’-methoxybenzophenone is a benzophenone derivative with fluorine and methoxy groups on both para-positions . It is applied as a photocatalyst for photochemical fluorination with sulfur hexafluoride as the fluorine source . In a molecular docking investigation, a similar molecule, 4-Fluoro-3-methyl-benzophenone, was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 . These enzymes play a crucial role in the body’s pain and inflammatory responses .

Mode of Action

The compound’s interaction with its targets involves the transfer of formally nucleophilic organic groups from boron to palladium, a process known as transmetalation . This is part of the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction is the primary biochemical pathway affected by 4-Fluoro-3’-methoxybenzophenone . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is a solid and its molecular weight is 230.24 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

As a photocatalyst for photochemical fluorination, it likely contributes to the formation of new carbon-fluorine bonds .

Action Environment

The action of 4-Fluoro-3’-methoxybenzophenone can be influenced by environmental factors such as solvent polarity and viscosity . For instance, its emission intensities were enhanced by 47–96 folds in viscous solvent media compared to non-viscous media . In a polar solvent, there is an observed elimination of the n-pi* transition, due to a charge transfer of one of the lone pairs on the methoxy substituent .

Biochemische Analyse

Biochemical Properties

4-Fluoro-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in photochemical processes. It acts as a photocatalyst for photochemical fluorination with sulfur hexafluoride as the fluorine source . The compound interacts with various enzymes and proteins, including those involved in the synthesis of polyketone esters and fluorenes derivatives. These interactions are crucial for the compound’s function as a building block in organic electronics and pharmaceutical applications .

Cellular Effects

4-Fluoro-3’-methoxybenzophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photosensitive nature allows it to participate in photochemical reactions that can alter cellular functions. For instance, it has been shown to affect the photophysical properties of cells when exposed to UV radiation . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic activity, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of 4-Fluoro-3’-methoxybenzophenone involves its ability to act as a photocatalyst. The compound undergoes photochemical reactions under UV radiation, leading to the formation of reactive intermediates that can interact with biomolecules . These interactions may result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding interactions with biomolecules, enhancing its reactivity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3’-methoxybenzophenone can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, light exposure, and the presence of catalysts . Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can maintain its activity under controlled conditions, but its effects may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced photochemical reactivity and improved metabolic activity . At high doses, toxic or adverse effects may occur, including cellular damage, enzyme inhibition, and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-Fluoro-3’-methoxybenzophenone is involved in several metabolic pathways, including those related to its photochemical reactivity. The compound interacts with enzymes such as hydrolases and oxidases, which facilitate its transformation into reactive intermediates . These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s fluorine and methoxy groups influence its metabolic stability and reactivity, making it a valuable tool in biochemical research .

Transport and Distribution

Within cells and tissues, 4-Fluoro-3’-methoxybenzophenone is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and reach target sites within the cell. Its distribution is also influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of 4-Fluoro-3’-methoxybenzophenone is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, its interactions with cellular proteins can affect its activity and function within different subcellular environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

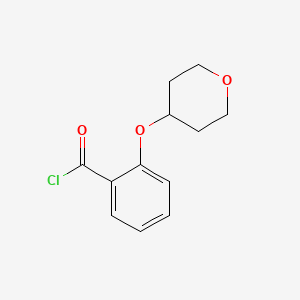

4-Fluoro-3’-methoxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this reaction, anisole (methoxybenzene) is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the Suzuki-Miyaura cross-coupling reaction. In this method, 4-fluorophenylboronic acid is coupled with 3-methoxybenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of 4-Fluoro-3’-methoxybenzophenone often involves the optimization of the Friedel-Crafts acylation method due to its simplicity and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Hydroxy-3’-methoxybenzophenone.

Reduction: 4-Fluoro-3’-methoxybenzyl alcohol.

Substitution: 4-Amino-3’-methoxybenzophenone or 4-Thio-3’-methoxybenzophenone.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3’-methoxybenzophenone can be compared with other benzophenone derivatives such as:

4-Hydroxybenzophenone: Similar in structure but with a hydroxyl group instead of a methoxy group. It is used as a UV absorber in sunscreens.

4-Methoxybenzophenone: Lacks the fluorine atom and is used in the synthesis of dyes and fragrances.

4-Fluorobenzophenone: Lacks the methoxy group and is used in organic synthesis and material science.

The presence of both fluorine and methoxy groups in 4-Fluoro-3’-methoxybenzophenone makes it unique, providing a balance of electronic effects that enhance its reactivity and binding properties.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHBSNACWYCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640558 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46810-62-2 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)

![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)